Clinical Development Stage Differentiation: Phase 2 Status for Ischemic Stroke and Traumatic Brain Injury Versus Preclinical-Only In-Class Analogs
4-Acetamido-N-(2-(2-(4-methoxyphenyl)acetamido)ethyl)benzamide has been registered in drug repositioning databases with Phase 2 clinical status for two indications: ischemic stroke (ICD-11: 8B11.5Z) and traumatic brain injury (ICD-11: NA07.Z) [1]. In contrast, the parent salidroside remains at the preclinical stage for neuroprotection, and the structurally related acetamidobenzamide CPI-1189 has not advanced beyond early clinical investigation for HIV-associated neurotoxicity . This represents a qualitative difference in development maturity that directly impacts procurement decisions for translational research programs.
| Evidence Dimension | Clinical development stage (neuroprotection indications) |
|---|---|
| Target Compound Data | Phase 2 (ischemic stroke); Phase 2 (traumatic brain injury) |
| Comparator Or Baseline | Salidroside: Preclinical only; CPI-1189 (4-acetamido-N-tert-butylbenzamide): Early clinical for HIV-associated CNS disease only |
| Quantified Difference | Phase 2 vs. preclinical/early clinical (qualitative advancement of at least one full development phase) |
| Conditions | Drug repositioning database (DrugMap ID: DMCXTM0); clinical trial registries |
Why This Matters
For procurement supporting translational or clinical research programs, a compound with Phase 2 clinical data provides a substantially higher evidence floor for human tolerability and target engagement than preclinical-only analogs, reducing program risk.
- [1] DrugMap: Drug Repositioning Database. Drug ID: DMCXTM0. Indications: Ischemic stroke (Phase 2, ICD-11: 8B11.5Z), Traumatic brain injury (Phase 2, ICD-11: NA07.Z). Retrieved 2026-04-29. View Source
